molecular formula C19H40ClNO B14592348 6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride CAS No. 61515-60-4

6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride

Katalognummer: B14592348
CAS-Nummer: 61515-60-4
Molekulargewicht: 334.0 g/mol
InChI-Schlüssel: QOEJPAGPBJWLNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . This compound is characterized by the presence of an octyl group attached to the piperidine ring, which imparts unique properties to the molecule.

Vorbereitungsmethoden

The synthesis of 6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride typically involves the reaction of 4-octylpiperidine with hexan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride can be compared with other piperidine derivatives, such as:

The presence of the octyl group in this compound imparts unique properties to the compound, making it distinct from other similar molecules.

Eigenschaften

CAS-Nummer

61515-60-4

Molekularformel

C19H40ClNO

Molekulargewicht

334.0 g/mol

IUPAC-Name

6-(4-octylpiperidin-1-yl)hexan-1-ol;hydrochloride

InChI

InChI=1S/C19H39NO.ClH/c1-2-3-4-5-6-9-12-19-13-16-20(17-14-19)15-10-7-8-11-18-21;/h19,21H,2-18H2,1H3;1H

InChI-Schlüssel

QOEJPAGPBJWLNK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1CCN(CC1)CCCCCCO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.